N'-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 4-fluorophenylpiperazine with an appropriate alkylating agent under controlled conditions.
Coupling with Dimethylphenyl Group: The piperazine derivative is then coupled with a 2,3-dimethylphenyl group using a suitable coupling reagent, such as a carbodiimide or a boron reagent, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine derivatives: These compounds share the piperazine and fluorophenyl moieties and exhibit similar pharmacological properties.
2,3-dimethylphenyl derivatives: Compounds with the dimethylphenyl group also show comparable chemical reactivity and applications.
Uniqueness
N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to the combination of its structural features, which confer specific binding properties and reactivity. This makes it a valuable compound for targeted drug design and other specialized applications .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-4-3-5-20(17(16)2)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-6-18(23)7-9-19/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHSANQSUQTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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